2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid
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Description
2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4g/mol. The purity is usually 95%.
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Biological Activity
Molecular Characteristics
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.42 g/mol
- InChIKey : IXROMTMTZUKCAQ-UHFFFAOYSA-N
Structural Representation
The compound features a benzoic acid core with a tetrahydro-2-furanylmethyl amino group, which is significant for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tetrahydro-2-furanylmethyl group enhances its lipophilicity, facilitating better membrane permeability and interaction with cellular targets.
Pharmacological Effects
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research suggests that derivatives of benzoic acid can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Antitumor Activity : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential as anticancer agents.
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related benzoic acid derivatives, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing activity .
- Anti-inflammatory Research : In a clinical trial assessing the anti-inflammatory effects of benzoic acid derivatives, patients treated with these compounds showed a marked reduction in inflammatory markers compared to the control group .
- Cancer Cell Apoptosis : A recent study investigated the effects of various benzoic acid derivatives on human cancer cell lines, revealing that certain modifications led to increased apoptotic activity, suggesting a promising avenue for cancer therapy .
Comparison of Biological Activities
Synthesis Pathway Overview
Step | Reagents Used | Conditions |
---|---|---|
1 | Tetrahydro-2-furanylmethyl amine + Carbonyl source | Reflux in organic solvent |
2 | Addition of aniline derivative | Stirring at room temperature |
3 | Acidification to form benzoic acid derivative | Neutralization and crystallization |
Properties
IUPAC Name |
2-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-18(21-12-15-4-3-11-27-15)13-7-9-14(10-8-13)22-19(24)16-5-1-2-6-17(16)20(25)26/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)(H,22,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJHFVGJSRFKRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.